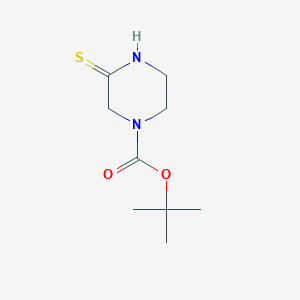

Tert-butyl 3-thioxopiperazine-1-carboxylate

説明

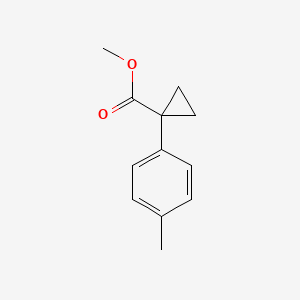

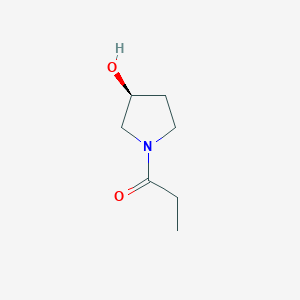

“Tert-butyl 3-thioxopiperazine-1-carboxylate” is a chemical compound with the molecular formula C9H16N2O2S . It is a solid substance and has a molecular weight of 216.3 . The IUPAC name for this compound is tert-butyl 3-thioxo-1-piperazinecarboxylate .

Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-thioxopiperazine-1-carboxylate” is represented by the formula C9H16N2O2S . The InChI Code for this compound is 1S/C9H16N2O2S/c1-9(2,3)13-8(12)11-5-4-10-7(14)6-11/h4-6H2,1-3H3,(H,10,14) .Physical And Chemical Properties Analysis

“Tert-butyl 3-thioxopiperazine-1-carboxylate” is a solid substance . The storage temperature for this compound is at room temperature, in a sealed and dry environment .科学的研究の応用

Chemical Structure and Hydrogen Bonding Insights The research involving tert-butyl 3-thioxopiperazine-1-carboxylate derivatives often focuses on their structural properties and potential applications in synthetic chemistry. For instance, studies on similar compounds, such as the title ester tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, reveal that the six-membered ring adopts a distorted half-chair configuration. This configuration facilitates hydrogen bonding between hydroxyl and carbonyl groups, as well as between amine hydrogens and the oxo group of the piperazine, highlighting the compound's potential in designing structurally complex molecules with specific binding capabilities (Kolter, Rübsam, Giannis, & Nieger, 1996).

Synthetic Utility in Drug Development Research on tert-butyl 3-thioxopiperazine-1-carboxylate derivatives also explores their synthesis and utility in developing pharmacologically active compounds. For example, novel cytotoxic derivatives of paclitaxel and docetaxel, incorporating a tert-butyl group, have been synthesized. These derivatives exhibit significant solubility improvements and potent cytotoxicity against melanoma cells, underscoring the compound's relevance in enhancing drug properties and therapeutic efficacy (Ali, Hoemann, Aubé, Mitscher, Georg, Mccall, & Jayasinghe, 1995).

Advances in Organic Synthesis Furthermore, tert-butyl 3-thioxopiperazine-1-carboxylate and its analogs serve as key intermediates in organic synthesis. Their utility in constructing complex molecular architectures is demonstrated through various synthetic routes. For example, metal-free alkoxycarbonylation of quinoxalin-2(1H)-ones using carbazates, including tert-butyl carbazate, as eco-friendly ester sources, represents a significant advancement. This methodology enables the efficient preparation of quinoxaline-3-carbonyl compounds, pivotal in the synthesis of bioactive natural products and synthetic drugs, through a green chemistry approach (Xie, Peng, Fan, Liu, Sun, Jiang, Wang, Cao, & He, 2019).

Safety and Hazards

This compound is classified as a warning substance . It can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes in contact with the skin or eyes, it’s advised to wash with plenty of water .

作用機序

- The primary target of tert-butyl 3-thioxopiperazine-1-carboxylate is not explicitly mentioned in the literature. However, it serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Target of Action

Result of Action

特性

IUPAC Name |

tert-butyl 3-sulfanylidenepiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S/c1-9(2,3)13-8(12)11-5-4-10-7(14)6-11/h4-6H2,1-3H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQGYAYVFMSQSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(=S)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1456900.png)

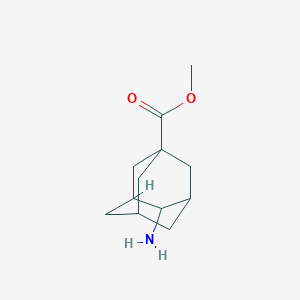

![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)

![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)

![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide](/img/structure/B1456912.png)

![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)